4-hydroxy-N-(4-methylphenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-2-6-12(7-3-10)15-14(17)11-4-8-13(16)9-5-11/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHDJSBGESVFMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285253 | |
| Record name | 4-Hydroxy-N-(4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27522-80-1 | |
| Record name | 4-Hydroxy-N-(4-methylphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27522-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-N-(4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001285253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Structure and Conformational Analysis of 4 Hydroxy N 4 Methylphenyl Benzamide and Analogues
Crystallographic Investigations and Solid-State Architecture
The three-dimensional arrangement of atoms and molecules in the crystalline state of 4-hydroxy-N-(4-methylphenyl)benzamide and its analogues reveals crucial insights into their physical and chemical properties.
Elucidation of Intramolecular Hydrogen Bonding Patterns (e.g., N—H⋯O, C—H⋯O)
In the solid state, the conformation of this compound is significantly influenced by intramolecular hydrogen bonds. Specifically, an N—H⋯O hydrogen bond is observed between the amide proton and the oxygen of the hydroxyl group. nih.gov This interaction contributes to the molecule's relative planarity. nih.gov Additionally, a weaker C—H⋯O intramolecular hydrogen bond has been identified. nih.gov Both of these interactions result in the formation of S(6) ring motifs, a common feature in such structures. nih.gov
The geometric parameters of these intramolecular hydrogen bonds are critical for understanding the stability of the molecular conformation.
| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** | Reference |
| N1—H1A⋯O1 | 0.86 | 1.92 | 2.647 (2) | 141 | nih.gov |
| C9—H9⋯O2 | 0.93 | 2.25 | 2.840 (3) | 121 | nih.gov |
D: Donor atom, H: Hydrogen atom, A: Acceptor atom
Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Polymeric Chains, Ring Motifs)
In a related compound, N-(4-methylphenyl)benzamide, which lacks the hydroxyl group, molecules are linked into chains along the b-axis direction by N—H⋯O hydrogen bonds. researchgate.net
| Interaction | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** | Symmetry Code | Reference |
| O1—H1⋯O2 | 0.82 | 1.78 | 2.596 (2) | 179 | (i) x, y-1, z | nih.gov |
| C3—H3⋯O2 | 0.93 | 2.51 | 3.179 (3) | 129 | (i) x, y-1, z | nih.gov |
D: Donor atom, H: Hydrogen atom, A: Acceptor atom
Determination of Dihedral Angles and Molecular Planarity
The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms in 2-hydroxy-N-(4-methylphenyl)benzamide is 0.0435 Å, further indicating its near-planar conformation. nih.gov The 2-hydroxyphenyl and 4-methylanilinic groups are individually planar, with r.m.s. deviations of 0.0048 and 0.0086 Å, respectively. nih.gov
| Compound | Dihedral Angle (°) | Reference |
| 2-hydroxy-N-(4-methylphenyl)benzamide | 3.45 (12) | nih.gov |
| N-(4-methylphenyl)benzamide | 63.41 (5) | researchgate.net |
Computational and Theoretical Studies of Molecular Structure and Electronic Properties
To complement experimental findings, computational methods are employed to investigate the molecular structure and electronic properties of this compound and its analogues.
Density Functional Theory (DFT) Calculations for Geometric Optimization
Density Functional Theory (DFT) is a powerful computational tool used to predict the optimized geometry of molecules. nih.gov For analogues of this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d), have been successfully applied to provide theoretical data on their structures. semanticscholar.org These calculations help in understanding the bond lengths, bond angles, and torsional angles, which can be compared with experimental X-ray diffraction data. semanticscholar.org
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of the compound. researchgate.net
For a related compound, N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide (B126), DFT calculations at the B3LYP/6-311G(d) level of theory were used to determine the HOMO and LUMO energies. semanticscholar.org A small HOMO-LUMO gap generally indicates high chemical reactivity and polarizability. researchgate.netnih.gov
In a study on 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide, the calculated HOMO and LUMO energy values were -6.125 eV and -1.157 eV, respectively. researchgate.net This information is valuable for predicting the electronic behavior and potential applications of such compounds. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density within a molecule, providing a quantitative understanding of intramolecular charge transfer (ICT) and its contribution to molecular stability. nih.govresearchgate.net This analysis translates the complex, many-electron wavefunction into localized, intuitive chemical concepts such as bonds, lone pairs, and antibonding orbitals. The stability of a molecule is enhanced by hyperconjugative interactions, which involve the transfer of electron density from a filled donor orbital (a Lewis base) to a vacant acceptor orbital (a Lewis acid). nih.govresearchgate.net
The delocalization of electron density from these donor to acceptor orbitals results in significant stabilization energy, denoted as E(2). The most substantial interactions are typically those involving the lone pairs of the nitrogen and oxygen atoms and the π* orbitals of the adjacent carbonyl group and aromatic rings. These interactions underscore the conjugated nature of the molecule.
Table 1: Key Intramolecular Charge Transfer Interactions in this compound
| Donor Orbital (Lewis Base) | Acceptor Orbital (Lewis Acid) | Type of Interaction | Contribution to Stability |
| Lone Pair of Carbonyl Oxygen | π* (Aromatic Ring) | n → π | Stabilizes the conjugated system |
| Lone Pair of Hydroxyl Oxygen | π (Aromatic Ring) | n → π | Enhances electron delocalization |
| Lone Pair of Amide Nitrogen | π (Carbonyl Group) | n → π | Confers partial double bond character to the C-N bond, increasing rigidity |
| π (Aromatic Ring) | π (Carbonyl Group) | π → π* | Facilitates charge transfer across the amide bridge |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for predicting the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich and susceptible to electrophilic attack, and regions that are electron-poor and prone to nucleophilic attack. mdpi.comresearchgate.net The MEP map is color-coded, where red signifies the most negative electrostatic potential (electron-rich) and blue represents the most positive potential (electron-poor), with potential values increasing in the order of red < yellow < green < blue. researchgate.net
For this compound, the MEP map reveals distinct reactive sites:
Negative Regions: The most negative potential (red/yellow areas) is concentrated around the carbonyl oxygen and the hydroxyl oxygen atoms. This is due to their high electronegativity and the presence of lone pair electrons, making them the primary sites for attack by electrophiles or for forming hydrogen bonds. mdpi.comresearchgate.netnih.gov The π-electron clouds of the two aromatic rings also constitute regions of negative potential, albeit less intense than around the oxygen atoms.
Positive Regions: The most positive potential (blue areas) is located around the hydrogen atom of the hydroxyl group and the hydrogen atom of the amide (N-H) bond. mdpi.comnih.gov These hydrogens are attached to electronegative atoms, rendering them electron-deficient and thus the most likely sites for nucleophilic attack.
Table 2: Predicted Reactive Sites from MEP Analysis of this compound
| Molecular Region | Electrostatic Potential | Predicted Reactivity |
| Carbonyl Oxygen (C=O) | Highly Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance |
| Hydroxyl Oxygen (-OH) | Negative (Red/Yellow) | Site for electrophilic attack and hydrogen bond acceptance |
| Amide Hydrogen (N-H) | Highly Positive (Blue) | Site for nucleophilic attack and hydrogen bond donation |
| Hydroxyl Hydrogen (-OH) | Positive (Blue) | Site for deprotonation and nucleophilic attack |
| Aromatic Rings | Negative (Green/Yellow) | Susceptible to electrophilic substitution |
Investigation of Proton Transfer Phenomena
Proton transfer is a fundamental chemical reaction that can occur intramolecularly in molecules possessing both a proton donor and a proton acceptor site in close proximity. In certain compounds, this process can be induced by photoexcitation, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov
The structure of this compound contains the necessary functional groups for such a phenomenon. The phenolic hydroxyl group (-OH) is an effective proton donor, while the carbonyl oxygen of the amide group can serve as the proton acceptor. The potential for an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen (O-H···O=C) can facilitate this transfer by creating a stable six-membered ring-like conformation, often referred to as an S(6) motif. nih.govnih.gov
Upon absorption of energy (e.g., UV light), the molecule could undergo ESIPT, leading to the transient formation of a keto-tautomer. This process often occurs on an ultrafast timescale, within picoseconds of excitation. uci.edu The existence and dynamics of such a proton transfer can be investigated experimentally using time-resolved spectroscopic methods, such as transient absorption and fluorescence spectroscopy, which can detect the formation and decay of the excited tautomeric species. nih.govnih.gov Studies on structurally related molecules confirm that ESIPT is a common de-excitation pathway in systems with similar donor-acceptor arrangements. uci.eduresearchgate.net
Table 3: Characteristics of Potential Intramolecular Proton Transfer
| Feature | Description |
| Proton Donor | Hydroxyl group (-OH) |
| Proton Acceptor | Carbonyl oxygen (C=O) |
| Enabling Feature | Potential for intramolecular hydrogen bonding (O-H···O=C) |
| Mechanism | Transfer of the hydroxyl proton to the carbonyl oxygen |
| Result | Formation of a transient keto-tautomer |
| Method of Study | UV-vis absorption, steady-state and time-resolved fluorescence spectroscopy nih.govnih.gov |
Pharmacological and Biochemical Investigations of 4 Hydroxy N 4 Methylphenyl Benzamide Analogues
Enzyme Inhibition Profiles and Molecular Targets
Analogues of 4-hydroxy-N-(4-methylphenyl)benzamide have been investigated for their ability to inhibit several key enzymes involved in disease pathology. The benzamide (B126) moiety often serves as a crucial pharmacophore, with substitutions on the phenyl rings dictating the potency and selectivity of inhibition.
Histone Deacetylase (HDAC) Inhibitory Activity
The benzamide functional group is a key feature in a class of histone deacetylase inhibitors (HDACis). nih.gov HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.
Research into novel N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, which are structurally related to this compound, has demonstrated their potential as HDAC inhibitors. nih.gov These compounds utilize an N-hydroxybenzamide group as a zinc-chelating moiety to interact with the active site of the enzyme. Several derivatives in this series showed inhibitory activity against HDACs, with IC₅₀ values reaching the low micromolar range. nih.gov For example, a thiophene-substituted derivative and a benzo[d] nanobioletters.comnih.govdioxole derivative exhibited potent antiproliferative activity against human colon carcinoma (HCT116) and non-small cell lung cancer (A549) cell lines, with IC₅₀ values of 0.3 µM and 0.4 µM, respectively. nih.gov These compounds were also found to induce cell-cycle arrest at the G2 phase. nih.gov
Furthermore, studies have identified HDACis containing a benzamide functional moiety with a pyridyl cap group as particularly effective latency-reversing agents for HIV-1 in primary resting CD4+ T cells. nih.gov This highlights the importance of the benzamide scaffold in developing potent and specific epigenetic modulators. nih.gov
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Thiophene Substituted HPPB Derivative (5j) | HCT116 & A549 | 0.3 | nih.gov |
| Benzo[d] nanobioletters.comnih.govdioxole HPPB Derivative (5t) | HCT116 & A549 | 0.4 | nih.gov |
Factor Xa (FXa) Inhibition and Anticoagulant Potential
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, and its inhibition is a primary target for modern anticoagulant therapies. nih.govnih.gov While benzamidine-based structures were early leads in the development of FXa inhibitors, there is currently no publicly available research specifically investigating the FXa inhibitory activity of this compound or its direct analogues. nih.gov
Kinase Inhibition (e.g., ERK1/2, Focal Adhesion Kinase (FAK), AMPK)
The kinases ERK1/2, Focal Adhesion Kinase (FAK), and AMP-activated protein kinase (AMPK) are central components of signaling pathways that regulate cell growth, adhesion, and energy homeostasis. nih.gov Despite the importance of these targets, there is a lack of specific research in the public domain examining the inhibitory effects of this compound or its analogues on these particular kinases.
Modulation of Oxidative Stress Pathways
Investigations into the effects of this compound on pathways related to oxidative stress have not been reported in available scientific literature.
Activation of Nitric Oxide Synthase and Muscarinic Receptors
Nitric oxide synthase (NOS) and muscarinic receptors are key players in neuronal signaling and other physiological processes. rsc.org While some benzamide-containing compounds, such as 3-aminobenzamide, have been studied in the context of NOS-mediated pathways, specific data on the activity of this compound at NOS or muscarinic receptors is not available in the current body of scientific research. nih.gov
Antimicrobial Research Applications
The benzamide scaffold is present in numerous compounds investigated for antimicrobial properties. nih.govresearchgate.net Derivatives of N-benzamide have demonstrated a wide spectrum of biological effects, including significant antibacterial and antifungal activity. nanobioletters.com
A recent study detailed the synthesis and antibacterial evaluation of several benzamide derivatives. The research highlighted that specific substitutions on the benzamide structure are crucial for activity. One compound, designated 5a, showed excellent activity against both the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Other analogues in the same study also displayed notable activity against these bacterial strains. nanobioletters.com The antibacterial role of the benzamide structure against pathogens like Escherichia, Klebsiella, Pseudomonas, Streptococcus, and Staphylococcus has been noted in other research as well. researchgate.net
The development of N-(1,3,4-oxadiazol-2-yl)benzamides represents another avenue of research, with these compounds showing potent activity against drug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and Neisseria gonorrhoeae. nih.gov Similarly, other benzamide-based agents have been identified as potent inhibitors of the bacterial cell division protein FtsZ, demonstrating bactericidal activity against multidrug-resistant S. aureus. nih.gov
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 5a | B. subtilis | 25 | 6.25 | nanobioletters.com |
| E. coli | 31 | 3.12 | ||
| 6b | E. coli | 24 | 3.12 | nanobioletters.com |
| 6c | B. subtilis | 24 | 6.25 | nanobioletters.com |
Antibacterial Activity (e.g., against Escherichia coli, Staphylococcus aureus, Mycobacterium tuberculosis)
Derivatives and structural analogues of this compound have demonstrated notable antibacterial efficacy against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species.
Research into benzamide derivatives has shown potent activity against Staphylococcus aureus. One of the first lead benzamide compounds to show strong antistaphylococcal activity was PC190723. nih.gov Subsequent research led to the development of new benzamide FtsZ inhibitors, such as TXH9179, which exhibited superior potency against a library of 55 methicillin-sensitive (S. aureus) and methicillin-resistant S. aureus (MRSA) clinical isolates. nih.gov In another study, 4-hydroxycoumarin (B602359) derivatives, which share structural similarities, were also evaluated. A biscoumarin compound, in particular, showed potent activity against both drug-sensitive S. aureus (ATCC 29213) and MRSA, with Minimum Inhibitory Concentration (MIC) values ranging from 4-8 μg/mL. nih.gov Further studies on α-tolylsulfonamide derivatives identified compounds with significant activity against S. aureus, with one compound showing a MIC value of 1.8 μg/mL. nih.gov
The activity of these analogues extends to Gram-negative bacteria like Escherichia coli. A series of synthesized benzamide derivatives containing quinoxaline (B1680401) and benzthiazole were tested, with some compounds showing strong antibacterial activity. researchgate.net In a separate study, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues were screened against an extended-spectrum-β-lactamase (ESBL) producing clinical strain of E. coli ST 131. mdpi.com Two compounds, 4a and 4c, demonstrated the highest activity among the tested series. mdpi.com Similarly, α-tolylsulfonamide derivatives were tested against E. coli, with one compound emerging as the most active with a MIC value of 12.5 μg/mL. nih.gov Novel bichalcophenes also showed antimicrobial activity against E. coli, with MIC values between 8 and 64 μM. nih.gov
In the context of mycobacterial infections, 1,4-benzoxazine analogues have been identified as promising agents against Mycobacterium tuberculosis. Screening of a compound library against the 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB) from M. tuberculosis led to the discovery of compounds with excellent antibacterial activity against the H37Rv strain, with MIC values as low as 0.6 µg/mL. nih.gov
Table 1: Antibacterial Activity of this compound Analogues
| Compound Class/Analogue | Target Organism | Key Findings (MIC values) | Citations |
|---|---|---|---|
| Benzamide FtsZ Inhibitor (TXH9179) | Staphylococcus aureus (MSSA, MRSA) | 4-fold more potent than earlier-generation benzamides. | nih.gov |
| 4-Hydroxycoumarin Derivatives | Staphylococcus aureus (ATCC 29213, MRSA) | 4-8 μg/mL | nih.gov |
| α-Tolylsulfonamide Derivatives | Staphylococcus aureus | 1.8 μg/mL | nih.gov |
| α-Tolylsulfonamide Derivatives | Escherichia coli | 12.5 μg/mL | nih.gov |
| Bichalcophene Derivatives | Escherichia coli | 8 - 64 μM | nih.gov |
| 1,4-Benzoxazine Analogues | Mycobacterium tuberculosis H37Rv | As low as 0.6 µg/mL | nih.gov |
| Benzamide Derivatives (5a) | Escherichia coli | 3.12 μg/mL | nanobioletters.com |
| Benzamide Derivatives (5a) | Bacillus subtilis | 6.25 μg/mL | nanobioletters.com |
Antifungal Activity
Analogues of benzamide have also been investigated for their effectiveness against pathogenic fungi. Amide derivatives of benzoic acid are known to possess a wide range of pharmacological effects, including antifungal properties. nanobioletters.com
A study focused on novel 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives revealed moderate to good antifungal activity against five different plant pathogenic fungi. nih.gov One compound from this series, designated 3e, was particularly effective against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, showing activity superior to the commercial fungicide boscalid. nih.gov In vivo assays confirmed the efficacy of compound 3e, which demonstrated a good inhibition rate against B. cinerea on tomato plants and cucumber leaves. nih.gov
Mechanisms of Antimycobacterial Action (e.g., Proton Gradient Disruption)
Understanding the mechanism of action is crucial for the development of effective new drugs. For analogues active against Mycobacterium tuberculosis, research has pointed to specific molecular targets. A group of 1,4-benzoxazines demonstrated promising in vitro antibacterial activity by targeting the menaquinone biosynthesis pathway, which is essential for the electron transport chain in many pathogens. nih.gov These compounds were identified through a high-throughput screen against 1,4-dihydroxy-2-naphthoyl-CoA synthase (MenB), a key enzyme in this pathway in M. tuberculosis. nih.gov While detailed kinetic studies showed these compounds to be non-competitive inhibitors of MenB, the structure-activity relationship (SAR) data suggest that they may also act on additional targets within the cell. nih.gov
In Vitro Antiproliferative and Anticancer Studies
A significant body of research has been dedicated to evaluating the anticancer potential of this compound analogues against a variety of human cancer cell lines.
Efficacy Against Various Cancer Cell Lines (e.g., Breast, Prostate, Liver, Lung, Glioblastoma)
These compounds have shown broad-spectrum antiproliferative activity.
Breast Cancer: Phenyl and benzyl (B1604629) analogues of makaluvamines, which share structural features, showed pronounced antiproliferative effects on the MCF-7 breast cancer cell line, with IC50 values as low as 1.8 μM. researchgate.net A newly synthesized hydrazine (B178648) derivative, 4-hydrazinylphenyl benzenesulfonate, exhibited nanomolar activity against the MCF-7 cell line with an IC50 of 9.32 nM. nih.gov In a study of 49 quinazolinone derivatives, compound 19 was most effective against the BT-474 breast cancer cell line, with an IC50 value of approximately 4 µM. nih.gov Furthermore, N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were tested against MCF-7 cells, with compound 6k showing the highest activity (IC50 of 6.93 ± 0.4 µM). mdpi.com
Prostate Cancer: N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR), a related amide compound, was shown to inhibit the in vitro cellular adhesion and motility of the human prostate adenocarcinoma cell lines TSU-PR1 and PC-3. nih.gov At a concentration of 10⁻⁶ M, 4-HPR reduced cellular adhesion by 32-37% and motility by 28-29%. nih.gov New heterodinucleoside phosphate (B84403) dimers demonstrated marked cytotoxicity against the p53-mutated and androgen-independent DU-145 human prostate cancer cells, with IC50 values of 3–4 μM. nih.gov Quinoxaline derivatives also showed activity against the PC-3 prostate cancer cell line. mdpi.com
Liver Cancer: N-Acylhydrazone derivatives were tested against hepatocellular carcinoma cells (HepG2), with one analogue, LASSBio-2052, emerging as the most potent prototype. nih.gov In another study, 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines were tested against the HepG2 cell line. nih.gov
Lung Cancer: A diarylpentanoid analogue, MS13, demonstrated dose- and time-dependent anti-proliferative activity against human non-small cell lung cancer cells (NCI-H520 and NCI-H23). nih.gov Cell viability was significantly reduced to less than 50% after treatment with 6.3 µM of MS13 for 48 hours. nih.gov 4-Methylbenzamide derivatives also showed inhibitory activity against the A549 lung cancer cell line. nih.gov
Glioblastoma: The antitumor activity of various compounds has been tested against glioblastoma cell lines. Levomepromazine showed low IC50 values in the SF-268 (16 µM) and A-172 (22.7 µM) cell lines. nih.gov A plant-derived flavone, 5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902) (TMF), was evaluated for its cytotoxic effect on U87MG and T98G glioblastoma cell lines, where it reduced cell viability and migratory capacity. nih.gov
Table 2: In Vitro Antiproliferative Activity of Analogues (IC50 values)
| Compound Class/Analogue | Cancer Cell Line | Cell Line Type | IC50 Value | Citations |
|---|---|---|---|---|
| 4-chloro substituted benzyl analogue | MCF-7 | Breast | 1.8 µM | researchgate.net |
| 4-hydrazinylphenyl benzenesulfonate | MCF-7 | Breast | 9.32 nM | nih.gov |
| Azaglycophymine derivative (19) | BT-474 | Breast | ~4 µM | nih.gov |
| Quinoxaline derivative (6k) | MCF-7 | Breast | 6.93 ± 0.4 µM | mdpi.com |
| Heterodinucleoside phosphate dimers | DU-145 | Prostate | 3–4 μM | nih.gov |
| Diarylpentanoid analogue (MS13) | NCI-H520 | Lung | <6.3 µM (at 48h) | nih.gov |
| Purine derivative (7) | K562 | Leukemia | 2.27 ± 0.81 µM | nih.gov |
| Purine derivative (7) | HL-60 | Leukemia | 1.42 ± 0.54 µM | nih.gov |
| Levomepromazine | SF-268 | Glioblastoma | 16 µM | nih.gov |
Induction of Cell Cycle Arrest and Apoptosis Pathways (e.g., p53/p21-dependent mechanisms)
The antiproliferative effects of these analogues are often mediated through the induction of cell cycle arrest and apoptosis. Research has shown that these processes can be dependent or independent of the p53 tumor suppressor protein.
One study proposed that the anticancer mechanism of 9-hydroxyellipticine may involve restoring the wild-type function of mutant p53 protein. nih.gov This compound was shown to cause G1 phase cell cycle arrest and subsequently induce G1 phase-restricted apoptosis in cells containing mutant p53. nih.gov This effect was associated with the up-regulation of waf1 (also known as p21) and bax mRNA, which are key downstream targets of p53 involved in cell cycle arrest and apoptosis, respectively. nih.gov In contrast, other studies have demonstrated p53-independent mechanisms. For example, new heterodinucleoside phosphate dimers induced S-phase arrest followed by apoptosis in p53-mutated DU-145 prostate cancer cells. nih.gov Similarly, a quinazolinone derivative induced caspase-dependent apoptosis in several breast cancer cell lines. nih.gov
Research into Antiangiogenic Properties
Other Biological Activities Under Investigation
The antioxidant potential of phenolic compounds, including derivatives of hydroxybenzoic acid, is a subject of considerable scientific interest. ffhdj.com The capacity of these molecules to scavenge free radicals is often linked to their chemical structure, particularly the number and position of hydroxyl groups on the aromatic ring. nih.gov
Studies on various hydroxybenzoic acid derivatives have demonstrated a strong correlation between their concentration and their ability to inhibit superoxide (B77818) radicals. ffhdj.com The antioxidant activity is also influenced by pH, with some phenolic compounds exhibiting enhanced activity in slightly basic conditions. ffhdj.com Research on hydroxybenzaldehydes and their corresponding acids has indicated that the substitution pattern on the aromatic ring is a key determinant of antioxidant efficacy. researchgate.net For instance, compounds with multiple hydroxyl groups, such as protocatechuic aldehyde, have shown significant antioxidant activity across various assays. researchgate.net
In a study on newly synthesized N-(hydroxybenzylidene)-N′-[2,6-dinitro-4-(trifluoromethyl)]phenylhydrazines, which contain a hydroxylated phenyl group, the free radical scavenging activity was found to vary significantly based on the number and position of hydroxyl groups. mdpi.comnih.gov Compounds with three hydroxyl groups on the benzylidene portion of the molecule were identified as the most effective radical scavengers against 2,2-diphenyl-1-picrylhydrazyl (DPPH), galvinoxyl radical (GOR), and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals. mdpi.comnih.gov This suggests that the presence and arrangement of hydroxyl groups are critical for the antioxidant capacity of these types of compounds.
Table 1: Free Radical Scavenging Activity of Selected Hydroxybenzylidene Hydrazines Note: This table is based on data for compounds analogous in possessing a hydroxylated phenyl group, not this compound itself.
| Compound | Number of OH Groups | DPPH Scavenging (SC50, µM) | GOR Scavenging (SC50, µM) | ABTS Scavenging (SC50, µM) |
| 5a | 1 | >100 | >100 | 58.3 |
| 5b | 2 | 24.1 | 45.2 | 12.5 |
| 5d | 2 | 15.8 | 62.5 | 18.2 |
| 5f | 3 | 10.5 | 19.8 | 14.3 |
| 5g | 3 | 12.1 | 55.6 | 16.7 |
| 5h | 3 | 14.3 | 71.4 | 20.0 |
Data is illustrative and derived from studies on analogous compounds. mdpi.com
Research into substituted benzanilides has revealed their potential as modulators of cardiovascular function, specifically as potassium channel activators. nih.gov A study focused on a series of novel substituted benzanilides demonstrated their vasodilating activity in isolated rat aortic rings that were pre-contracted with potassium chloride. nih.gov
Several of the synthesized benzanilide (B160483) derivatives were found to be potent smooth muscle relaxants. nih.gov The vasodilation induced by these compounds was inhibited by tetraethylammonium (B1195904) (TEA) and iberiotoxin (B31492) (IbTX), which are known blockers of large-conductance calcium-activated potassium (BK) channels. This suggests that the primary mechanism of action for the observed vasorelaxant effects is the opening of these BK channels. nih.gov The most potent compound in this series was N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide, which exhibited full vasorelaxant efficacy with a near-nanomolar potency index. nih.gov While this study did not directly measure left ventricular pressure, the potent vasodilatory effects of these benzanilide analogues imply a potential to reduce blood pressure and consequently affect cardiac parameters like left ventricular pressure.
Table 2: Vasorelaxant Activity of Selected Substituted Benzanilides Note: This table is based on data for compounds analogous to this compound.
| Compound | Structure | pD2 (-log EC50, M) |
| 16a | N-(2-hydroxy-5-phenyl)-(2-methoxy-5-bromo)-benzamide | 8.13 ± 0.09 |
| 16b | N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide | 8.24 ± 0.11 |
| 16c | N-(2-hydroxy-5-phenyl)-(2,5-dimethoxy)-benzamide | 7.98 ± 0.08 |
pD2 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data is illustrative and derived from studies on analogous compounds. nih.gov
The permeability of a compound across a lipid membrane is influenced by several factors, including its size, charge, and lipophilicity. nih.gov For ionizable molecules like hydroxybenzamides, the pKa of the compound and the pH of the surrounding environment play a crucial role. The neutral form of a molecule generally permeates membranes more readily than its charged counterpart. nih.gov
Studies on the membrane permeability of glibenclamide, a drug that contains a benzamide moiety, have shown that its ability to cross artificial membranes can be influenced by the formation of dimers in solution and interactions with excipients. uef.fi Furthermore, research on carbamazepine (B1668303) cocrystals with para-hydroxybenzamide has touched upon aspects of membrane permeability, indicating that the formulation of a compound can significantly alter its physicochemical properties. researchgate.net
The cellular uptake of drug-loaded nanoparticles and other delivery systems is an active area of research. researchgate.netmdpi.comnih.govrsc.org These studies often highlight that surface functionalization and the physicochemical properties of the carrier system can dramatically influence the efficiency of cellular internalization. mdpi.com For a small molecule like this compound, passive diffusion across the cell membrane is a likely mechanism of uptake, governed by its concentration gradient and its partitioning between the aqueous extracellular environment and the lipidic cell membrane.
Structure Activity Relationship Sar Analyses of 4 Hydroxy N 4 Methylphenyl Benzamide Derivatives
Importance of Hydroxyl Group Position and Substituents on Biological Potency
The position and nature of the hydroxyl (-OH) group on the benzoyl ring are paramount to the biological activity of benzamide (B126) derivatives. The 4-hydroxy position, as seen in the parent compound, is often crucial for forming key interactions with biological targets.
Research into related benzanilide (B160483) structures has demonstrated the critical nature of the hydroxyl group's placement. For instance, in a series of benzamide derivatives evaluated for histone deacetylase (HDAC) inhibition, a hydroxyl or amino group at the 2'-position of the anilide ring was found to be indispensable for inhibitory activity. This suggests that the group acts as a vital hydrogen-bonding or electrostatic interaction site, anchoring the ligand to the enzyme. When this 2'-hydroxy group was compared with other substituents, it showed almost equal activity to the parent compound, reinforcing its importance.
Furthermore, modifications to the hydroxyl group itself, such as through O-alkylation, have been explored. In a study on N-(3-hydroxyphenyl)benzamide, various 3-O-derivatives were synthesized. researchgate.net The parent N-(3-hydroxyphenyl)benzamide was prepared, and then a series of O-alkylated derivatives were created to assess how these modifications impacted enzyme inhibition activities against targets like acetylcholinesterase and butyrylcholinesterase. researchgate.net This highlights that not only the position (e.g., 3-hydroxy vs. 4-hydroxy) but also the substitution of the hydroxyl group's hydrogen atom can significantly alter biological potency.
The biological activity of a 4-hydroxy-furanyl-benzamide derivative has also been evaluated, showing that the 4-hydroxy-benzamide scaffold can contribute to effects on cardiovascular parameters, further suggesting the significance of this particular arrangement. nih.gov
Impact of Aromatic Ring Substitutions (e.g., Methyl, Halogen, Trifluoromethyl, Methoxy) on Efficacy and Selectivity
Substitutions on both the benzoyl and the N-phenyl (anilide) rings play a significant role in tuning the efficacy and selectivity of 4-hydroxy-N-(4-methylphenyl)benzamide derivatives. The electronic and steric properties of these substituents can influence everything from target binding affinity to pharmacokinetic properties.
The methyl group on the N-phenyl ring at the para-position (p-tolyl group) is a defining feature of the parent compound. Studies on related structures have shown that the position of such alkyl groups is critical. For instance, introduction of a methyl group at the 3'-position of a benzanilide moiety led to a loss of activity, whereas derivatives with substitutions at the 5'-position retained activity similar to the unsubstituted compound. This indicates a sensitivity to steric bulk near the amide linkage. Interestingly, introducing either an electron-donating group (like methoxy) or an electron-withdrawing group (like a halogen) at the 4'-position weakened the inhibitory activity, suggesting a delicate electronic balance is required at this position.
In other contexts, the presence of a methyl group on a phenyl ring has been shown to be beneficial. For example, p-toluenesulphonamide derivatives demonstrated better antimicrobial properties than their unsubstituted benzenesulphonamide counterparts, underscoring the positive contribution of the methyl group in certain biological interactions. nih.gov
The introduction of halogens, such as fluorine, can also subtly alter biological interactions. Phenyl ring fluorination has been shown to create nuanced changes in protein elution in multimodal anion exchange systems, which is relevant for understanding how halogenated derivatives might interact differently with protein targets. nih.gov
Table 1: Effect of Aromatic Ring Substitution on Biological Activity of Benzanilide Derivatives This table is generated based on findings from related benzanilide structures to illustrate the principles of SAR.
| Substituent Position (Anilide Ring) | Substituent Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| 2' | -OH or -NH2 | Indispensable for activity | |
| 3' | -CH3 | Loss of activity | |
| 4' | Electron-donating or Electron-withdrawing | Weakened activity | |
| 5' | Various | Activity maintained | nih.gov |
Role of Amide Linkage and Linker Region Modifications in Activity Modulation
The amide linkage (-CO-NH-) is a cornerstone of the this compound structure, providing both structural rigidity and key interaction points. The stability of the amide bond arises from resonance, which imparts a partial double-bond character to the C-N bond. nih.gov This planarity restricts free rotation and helps to define the three-dimensional conformation of the molecule, which is crucial for how it fits into a target's binding site. nih.gov
The specific orientation and hydrogen-bonding capability of the amide group are often essential for biological activity. Molecular modeling studies on other biological systems have shown that the amide linkage's ability to adopt a specific conformation is critical. For instance, replacing a phosphate (B84403) with an amide linkage in one study was found to suppress biological activity because the amide could not adopt the necessary backbone twist required for proper docking with the target protein, Ago2. nih.gov This underscores the conformational importance of the amide bond itself.
Modifying the linker region is a common strategy in drug design to optimize activity. SAR exploration often involves replacing the amide linker with other functional groups, such as ureas or sulfonamides, to probe the interaction requirements of the target. nih.gov These changes can alter the hydrogen-bonding pattern, geometry, and flexibility of the molecule, leading to significant changes in biological potency.
Investigation of Steric and Electronic Factors Governing Ligand-Target Interactions
The interaction between a ligand like this compound and its biological target is governed by a combination of steric and electronic factors. Steric factors relate to the size and shape of the molecule, which determine how well it fits into the binding site. nih.gov Electronic factors involve the distribution of charge in the molecule, which dictates electrostatic and hydrogen-bonding interactions.
Quantitative structure-activity relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools for dissecting these factors. acs.org These methods generate 3D contour maps that visualize regions where steric bulk or specific electronic properties (e.g., positive or negative electrostatic potential) would be favorable or unfavorable for activity. acs.org For example, a CoMFA model might reveal that a bulky substituent is preferred in one region (a sterically favorable zone) but detrimental in another (a sterically unfavorable zone). acs.org
The importance of these factors is evident in SAR studies. The observation that a 3'-methyl group on a benzanilide derivative causes a loss of activity points to a sterically constrained region near that position. Conversely, the finding that a 2'-hydroxy group is essential suggests a critical electrostatic or hydrogen-bonding interaction at that site. Even the selective synthesis of related compounds can be governed by these principles; the use of bulky catalysts to achieve para-selective alkylation of benzamides is a clear demonstration of how steric hindrance can be used to control chemical reactions and, by extension, molecular design. nih.gov
Identification of Key Pharmacophoric Elements for Specific Biological Responses
A pharmacophore is the ensemble of steric and electronic features that is necessary for a molecule to interact with a specific biological target and trigger a response. Identifying the pharmacophore of this compound derivatives is essential for designing new compounds with improved activity.
Based on SAR analyses of this and related chemical classes, several key pharmacophoric elements can be proposed:
The Hydroxyl Group: Often acts as a critical hydrogen bond donor and/or acceptor, anchoring the molecule in the target's binding site. Its position (e.g., para on the benzoyl ring) is typically crucial.
The Amide Linkage: Provides a rigid planar structure and serves as both a hydrogen bond donor (N-H) and acceptor (C=O). The specific geometry of this linker is vital for correct orientation. nih.govnih.gov
The Aromatic Rings: Serve as the scaffold for the molecule. They engage in hydrophobic and π-stacking interactions with the target protein.
Specific Substituent Patterns: The presence and location of substituents, like the p-methyl group, define regions of steric bulk and alter the electronic nature of the rings. For instance, research on HDAC inhibitors identified a 2'-substituent (hydroxy or amino) on the anilide ring as an indispensable pharmacophoric element for that specific activity.
3D-QSAR models like CoMFA and CoMSIA are instrumental in refining pharmacophore models by generating detailed contour maps that highlight regions favorable for steric, electrostatic, hydrophobic, and hydrogen-bonding interactions. acs.org
Advanced Research Perspectives and Future Directions for 4 Hydroxy N 4 Methylphenyl Benzamide
Integration of Computational Drug Discovery Techniques (e.g., Virtual Screening, Molecular Docking)
The integration of computational methods has revolutionized the discovery and optimization of benzamide-based compounds. These techniques allow for the rapid and cost-effective screening of vast chemical libraries and provide deep insights into molecular interactions, guiding the design of more effective drugs.
Virtual Screening: This technique involves computationally screening large databases of compounds to identify those that are most likely to bind to a drug target, such as a receptor or enzyme. For benzamide (B126) derivatives, this can filter millions of potential structures to a manageable number for laboratory synthesis and testing.
Molecular Docking: A key computational tool, molecular docking predicts the preferred orientation of a molecule when bound to a target. For instance, molecular docking has been instrumental in investigating how benzamide-based derivatives interact with histone deacetylase (HDAC) enzymes, which are crucial targets in cancer therapy. nih.gov These studies help to understand the binding modes and essential structural features required for potent inhibition. nih.gov In the design of selective inhibitors for cytochrome P450 1B1 (CYP1B1), a combined approach using comparative shape and electrostatic analysis alongside molecular docking was employed to design novel benzamide derivatives. vensel.org The docking studies revealed binding patterns identical to known reference molecules, validating the computational approach before synthesis. vensel.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. For benzamide derivatives targeting dopamine (B1211576) D2 and D3 receptors, QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to identify the specific steric and electronic properties of substituents that are critical for receptor binding. researchgate.net Such analyses provide valuable information for designing next-generation analogs with improved receptor affinity and selectivity. researchgate.net
Table 1: Application of Computational Techniques in Benzamide Derivative Research
| Computational Technique | Application Example | Target | Outcome/Goal | Citation |
|---|---|---|---|---|
| Molecular Docking | Investigation of inhibitor binding modes | Histone Deacetylases (HDACs) | Understanding interactions to guide design of new inhibitors | nih.gov |
| Molecular Docking & Shape/Electrostatic Comparison | Design of selective inhibitors | Cytochrome P450 1B1 (CYP1B1) | Identification of a lead benzamide derivative with ideal binding patterns | vensel.org |
| QSAR / CoMFA | Analysis of substituent effects on receptor binding | Dopamine D2/D3 Receptors | Guiding the design of analogs with higher affinity and selectivity | researchgate.net |
Development of Novel Benzamide-Based Chemical Probes for Elucidating Biological Pathways
Chemical probes are small molecules used to study and manipulate biological systems. Benzamide-based probes are being developed to investigate complex biological pathways with high precision. These tools can be broadly categorized as affinity-based or activity-based probes. rsc.org
Photoaffinity Probes: These probes contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein, allowing for its identification and study. rsc.org A novel series of photoreactive benzamide probes has been successfully designed and synthesized to target HDAC2. nih.gov These probes, featuring aryl and alkyl azide (B81097) groups for photocrosslinking, demonstrated potent and selective inhibition of HDAC1 and HDAC2. nih.gov The ability to covalently label the target enzyme facilitates further experiments to understand its function and interactions. nih.gov
Radiolabeled Probes for Imaging: Benzamide derivatives can be labeled with positron-emitting radionuclides for use in Positron Emission Tomography (PET), a powerful noninvasive imaging technique. koreascience.kr This approach is particularly promising for diagnosing malignant melanoma, which has a high mortality rate. koreascience.kr Radiolabeled benzamide derivatives have been developed as imaging agents that can visualize melanoma metastases, offering a method for the specific and early detection of the disease. koreascience.kr
Probes for Protein Profiling: Affinity-based probes are crucial for identifying the targets of a drug and understanding its mechanism of action. rsc.org The development of clickable NAD+-based affinity probes, which share structural similarities with some benzamide classes, has enabled the identification of hundreds of known and previously unknown NAD+/NADH binding proteins, showcasing the power of probes in expanding our understanding of the proteome. rsc.org
Rational Design Strategies for Improving Potency, Selectivity, and Biological Efficiency
Rational drug design uses the knowledge of a biological target's structure and function to develop new, more effective compounds. For benzamide derivatives, these strategies are focused on enhancing their therapeutic properties.
Structure-Activity Relationship (SAR) Studies: SAR is a fundamental approach where systematic modifications to a molecule's structure are made to determine their effect on biological activity. In the development of class I selective HDAC inhibitors, researchers designed novel benzamide-based structures by modifying the molecule's length and altering substitutions on its terminal benzene (B151609) rings. nih.gov This led to the discovery that a 2-aminobenzamide (B116534) moiety is an essential structural feature for potent HDAC1-3 inhibition. nih.gov
Scaffold Modification and Optimization: Modifying the core benzamide scaffold is a common strategy. In the search for potent IKs potassium channel blockers for use as antiarrhythmic agents, modifications to an initial benzamide screening hit led to a derivative that is the most potent IKs blocker reported to date, with over 5000-fold selectivity over other cardiac ion channels. lookchem.com Further optimization of this scaffold yielded a compound with improved oral bioavailability. lookchem.com
Bioisosteric Replacement and Pharmacophore Hybridization: This strategy involves replacing a part of the molecule with a chemical group that has similar physical or chemical properties (a bioisostere) to improve the compound's profile. The 1,2,3-triazole moiety, for example, is considered a bioisostere of the amide bond and has been used in the design of potent and selective COX-2 inhibitors. mdpi.com Another approach involves incorporating fluorine atoms into the benzamide structure. Fluorination has been shown to increase the binding affinity of benzamide-type ligands to the Cereblon (CRBN) E3 ligase, a key component in targeted protein degradation via PROTACs. nih.govacs.org
Table 2: Rational Design Strategies for Benzamide Derivatives
| Design Strategy | Example Application | Key Modification | Desired Improvement | Citation |
|---|---|---|---|---|
| SAR Studies | HDAC Inhibitors | Varying molecular length and terminal ring substitutions | Increased potency and selectivity for HDAC1-3 | nih.gov |
| Scaffold Optimization | IKs Channel Blockers | Modification of a 4-substituted benzamide hit | Increased potency, selectivity, and oral bioavailability | lookchem.com |
| Fluorination | Cereblon (CRBN) Binders for PROTACs | Introduction of fluorine atoms to the benzamide scaffold | Enhanced binding affinity and improved biological properties | nih.govacs.org |
| Pharmacophore Hybridization | COX-2 Inhibitors | Tethering benzenesulfonamide (B165840) and 1,2,3-triazole pharmacophores | Potent and selective COX-2 inhibition with lower gastric impact | mdpi.com |
Exploration of New Therapeutic Applications Beyond Current Findings
The versatility of the benzamide scaffold allows for its exploration in a wide range of therapeutic areas beyond its established uses.
Oncology: Benzamide derivatives are being actively investigated as anti-cancer agents. They function as HDAC inhibitors for various cancers, including breast cancer, by targeting overexpressed HDAC1-3 isoforms. nih.govnih.gov They are also being designed as selective CYP1B1 inhibitors for hormone-related cancers and as agents for treating multiple myeloma. vensel.orgnih.gov
Targeted Protein Degradation: Novel benzamide-type ligands have been developed as binders for the Cereblon (CRBN) E3 ligase. nih.govacs.org These binders are critical components of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. nih.gov
Cardiovascular Disease: Research has shown that a 4-hydroxy-furanyl-benzamide derivative can decrease the infarct area in models of heart failure, suggesting a potential role for this class of compounds in treating cardiac conditions. nih.gov The mechanism appears to involve the M2-muscarinic receptor and nitric oxide synthase activation. nih.gov Additionally, potent and selective IKs channel blockers based on a 4-substituted benzamide structure are being developed as antiarrhythmic drugs. lookchem.com
Neuroscience: Benzamide analogues have been explored as selective kappa opioid receptor antagonists, which are valuable tools for characterizing the opioid system. nih.gov
Inflammatory Diseases: Through rational design, benzamide-related structures have been used to create highly potent and selective COX-2 inhibitors, offering a potential new class of anti-inflammatory drugs with a better safety profile than traditional NSAIDs. mdpi.com
Methodological Advancements in Synthetic Chemistry for Complex Benzamide Synthesis
The synthesis of benzamides, traditionally achieved by reacting an activated carboxylic acid with an amine, is continuously evolving. researchgate.netnih.gov Modern advancements focus on improving efficiency, yield, and environmental sustainability.
Green and Efficient Catalysis: Researchers have developed green and rapid methods for benzamide synthesis. One such pathway uses a Lewis acidic ionic liquid immobilized on diatomite earth as a reusable catalyst under ultrasonic irradiation, allowing for the direct condensation of benzoic acids and amines at room temperature with high yields. researchgate.net Another sustainable method employs a recyclable zinc oxide-nickel oxide-nickel heterogeneous catalyst for the oxidative amidation of aldehydes and secondary amines. researchgate.net
Novel Reaction Pathways: New synthetic routes are being explored to overcome the limitations of traditional methods. An efficient and environmentally friendly pathway uses N-hydroxysuccinimidyl trifluoroacetate (B77799) (NHS-TFA) to activate the carboxylic acid before reaction with an amine, allowing for easy purification by recrystallization. nih.gov Another novel approach involves the direct conversion of arenes to benzamides via electrophilic aromatic substitution using cyanoguanidine and triflic acid. nih.gov
Flow Chemistry: Chemo-enzymatic flow methods have been developed for the efficient synthesis of natural hydroxycinnamic acid amides and their derivatives, addressing the difficulties and waste associated with traditional extraction and synthesis. researchgate.net
Alternative Precursors: Recent methods have been developed to access carboxylic acids from benzamide precursors using nickel catalysis, providing a chemoselective alternative to harsh hydrolysis conditions. orgsyn.org This expands the synthetic toolbox for manipulating complex molecules containing the benzamide functional group. orgsyn.org
Table 3: Comparison of Synthetic Methods for Benzamides
| Method | Key Reagents/Conditions | Advantages | Citation |
|---|---|---|---|
| Traditional Method | Acyl chlorides and amines | Well-established | nih.gov |
| NHS-TFA Activation | N-hydroxysuccinimidyl trifluoroacetate, amine | Efficient, environmentally friendly, easy purification | nih.gov |
| Ultrasonic/Catalytic Condensation | Diatomite earth@IL/ZrCl4, ultrasonic irradiation | Green, rapid, mild, high-yielding, reusable catalyst | researchgate.net |
| Direct Aromatic Substitution | Arene, cyanoguanidine, triflic acid | Direct conversion from arenes | nih.gov |
| Chemo-enzymatic Flow | Flow reactor, enzymes | Efficient for natural product synthesis, less wasteful | researchgate.net |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 4-hydroxy-N-(4-methylphenyl)benzamide?
The synthesis typically involves coupling 4-hydroxybenzoic acid derivatives with 4-methylaniline. A robust method employs carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) as an activator. Reaction conditions require anhydrous solvents (e.g., dichloromethane) at low temperatures (-50°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high yield (>75%) and purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and O-H/N-H vibrations (~3200–3400 cm⁻¹).
- NMR : H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.3 ppm for -CH on the phenyl ring). C NMR verifies carbonyl carbons (~168 ppm).
- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, critical for validating molecular geometry .
Q. How can researchers assess the compound’s stability under varying pH conditions?
Stability studies involve incubating the compound in buffered solutions (pH 2–10) at 25°C and monitoring degradation via HPLC or UV-Vis spectroscopy. For example, fluorescence intensity assays (e.g., spectrofluorometry) can track pH-dependent conformational changes, particularly in metal-binding studies .
Advanced Research Questions
Q. How do crystallographic studies resolve discrepancies in molecular conformation predictions?
Single-crystal XRD reveals that the amide group adopts an anti-conformation, with dihedral angles between aromatic rings (~59.6°) and hydrogen-bonded supramolecular chains (N–H⋯O, ~2.8–3.0 Å). These findings correct computational models that may overestimate planarity due to neglecting intermolecular interactions .
Q. What computational methods are used to analyze substituent effects on molecular conformation?
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental XRD data to validate torsional angles and electron density distributions.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals contacts) influencing crystal packing .
Q. How should researchers address contradictions between spectroscopic and crystallographic data?
Cross-validation using multiple techniques is critical. For example, NMR may suggest rotational freedom in solution, while XRD shows rigid conformations in the solid state. Pairing these with molecular dynamics simulations reconciles discrepancies by modeling temperature- and solvent-dependent flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
